

# RG7167 (Lifastuzumab Vedotin): A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Guide for Researchers and Drug Development Professionals

### **Abstract**

**RG7167**, also known as lifastuzumab vedotin (formerly DNIB0600A), is an antibody-drug conjugate (ADC) that was investigated for the treatment of solid tumors, primarily platinum-resistant ovarian cancer (PROC) and non-small cell lung cancer (NSCLC). This document provides a comprehensive technical overview of the discovery and development history of **RG7167**, detailing its mechanism of action, preclinical findings, and clinical trial results. The development of lifastuzumab vedotin has since been discontinued.[1]

### Introduction to RG7167

RG7167 is a humanized IgG1 anti-NaPi2b monoclonal antibody conjugated to the potent microtubule inhibitor, monomethyl auristatin E (MMAE), via a protease-cleavable maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (mc-val-cit-PABC) linker.[1][2] The target of this ADC is the sodium-dependent phosphate transport protein 2B (NaPi2b), also known as SLC34A2. NaPi2b is a multi-transmembrane protein with limited expression in normal tissues but is frequently overexpressed in several cancers, including ovarian and non-small cell lung cancers, making it an attractive target for targeted therapy.[3][4]

### **Mechanism of Action**

### Foundational & Exploratory





The mechanism of action of **RG7167** follows the typical pathway of an antibody-drug conjugate.

- Binding: The anti-NaPi2b antibody component of **RG7167** binds to the NaPi2b protein on the surface of tumor cells.
- Internalization: Upon binding, the ADC-antigen complex is internalized into the cell through endocytosis.
- Payload Release: Inside the cell, the complex is trafficked to the lysosome, where the
  protease-cleavable linker is hydrolyzed by lysosomal enzymes like cathepsins. This releases
  the cytotoxic payload, MMAE.
- Tubulin Inhibition: The released MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network within the cancer cell.
- Cell Cycle Arrest and Apoptosis: This disruption of microtubules leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) of the cancer cell.[2]





Click to download full resolution via product page

Figure 1: Mechanism of Action of RG7167.

# Preclinical Development In Vitro and In Vivo Efficacy

Preclinical studies demonstrated the anti-tumor activity of **RG7167**. In vitro, the ADC showed selective toxicity towards NaPi2b-expressing cancer cell lines.[3] In vivo studies using mouse



xenograft models of ovarian and non-small cell lung cancer also showed significant anti-tumor efficacy.[5]

### **Toxicology Studies**

Toxicology studies were conducted in rats and cynomolgus monkeys. The ADC was reported to be well-tolerated at doses exceeding the therapeutically effective doses in preclinical models. [5] Despite high expression of NaPi2b in the normal lung tissue of non-human primates, the ADC exhibited an acceptable safety profile. This was attributed to the non-proliferative nature of normal pneumocytes, which mitigates the cytotoxic effect of the anti-proliferative payload, MMAE.[5]

### **Clinical Development**

**RG7167** progressed to Phase I and Phase II clinical trials for patients with advanced solid tumors.

### **Phase I Clinical Trial**

A Phase I, open-label, dose-escalation study (3+3 design) was conducted to evaluate the safety, tolerability, and preliminary anti-tumor activity of **RG7167** in patients with NSCLC and PROC.[3]

- Patient Population: Patients with advanced, unresectable, or metastatic NSCLC or PROC who had failed prior standard therapies.
- Dosing: RG7167 was administered intravenously every 3 weeks. The starting dose was 0.2 mg/kg, with dose escalation up to 2.8 mg/kg.[3][6]
- Endpoints: The primary endpoints were to determine the maximum tolerated dose (MTD)
  and the recommended Phase II dose (RP2D). Secondary endpoints included
  pharmacokinetics and preliminary anti-tumor activity.

A total of 87 patients were treated. The MTD was not reached, and the RP2D was established at 2.4 mg/kg every 3 weeks.[3][7]

Table 1: Efficacy Results from the Phase I Trial of RG7167[3][7]



| Indication | Dose       | Number of<br>Patients | Objective<br>Response<br>Rate (ORR) | CA-125<br>Response<br>(Ovarian<br>Cancer) |
|------------|------------|-----------------------|-------------------------------------|-------------------------------------------|
| NSCLC      | ≥1.8 mg/kg | 51                    | 8%                                  | N/A                                       |
| PROC       | ≥1.8 mg/kg | 24                    | 46%                                 | 54%                                       |

Table 2: Most Common Adverse Events (Any Grade) in the Phase I Trial[3][7]

| Adverse Event                 | Frequency |
|-------------------------------|-----------|
| Fatigue                       | 59%       |
| Nausea                        | 49%       |
| Decreased Appetite            | 37%       |
| Vomiting                      | 32%       |
| Peripheral Sensory Neuropathy | 29%       |

The most common treatment-related Grade  $\geq 3$  toxicities at the RP2D were neutropenia (10%), anemia (3%), and pneumonia (3%).[3][7]





Click to download full resolution via product page

Figure 2: Phase I Clinical Trial Workflow for RG7167.

## Phase II Clinical Trial in Platinum-Resistant Ovarian Cancer

A randomized, open-label, Phase II study (NCT01991210) was conducted to compare the efficacy and safety of lifastuzumab vedotin with pegylated liposomal doxorubicin (PLD) in patients with platinum-resistant ovarian cancer.[8][9]

- Patient Population: Patients with platinum-resistant ovarian cancer.
- Treatment Arms:
  - Arm A: Lifastuzumab vedotin (2.4 mg/kg IV every 3 weeks)
  - Arm B: Pegylated liposomal doxorubicin (40 mg/m² IV every 4 weeks)



• Primary Endpoint: Progression-free survival (PFS) in the intent-to-treat (ITT) population and in patients with high NaPi2b expression.[8][9]

A total of 95 patients were randomized (47 to the lifastuzumab vedotin arm and 48 to the PLD arm).[8][9]

Table 3: Efficacy Results from the Phase II Trial in PROC[8][9][10]

| Endpoint                  | Lifastuzumab<br>Vedotin | Pegylated<br>Liposomal<br>Doxorubicin | Hazard Ratio<br>(95% CI) | p-value |
|---------------------------|-------------------------|---------------------------------------|--------------------------|---------|
| ITT Population            |                         |                                       |                          |         |
| Median PFS                | 5.3 months              | 3.1 months                            | 0.78 (0.46-1.31)         | 0.34    |
| ORR                       | 34%                     | 15%                                   | N/A                      | 0.03    |
| NaPi2b-High<br>Population |                         |                                       |                          |         |
| Median PFS                | 5.3 months              | 3.4 months                            | 0.71 (0.40-1.26)         | 0.24    |
| ORR                       | 36%                     | 14%                                   | N/A                      | 0.02    |

Table 4: Key Safety Findings from the Phase II Trial in PROC[8][9]

| Adverse Event                  | Lifastuzumab Vedotin<br>(n=47) | Pegylated Liposomal<br>Doxorubicin (n=48) |
|--------------------------------|--------------------------------|-------------------------------------------|
| Grade ≥3 AEs                   | 46%                            | 51%                                       |
| Serious AEs                    | 30%                            | 30%                                       |
| AEs leading to discontinuation | 9%                             | 8%                                        |
| Grade ≥2 Neuropathy            | 11%                            | 4%                                        |

While lifastuzumab vedotin demonstrated a statistically significant improvement in ORR compared to PLD, the improvement in PFS was not statistically significant.[8][9]



## **Discontinuation of Development**

The development of lifastuzumab vedotin (**RG7167**) was discontinued.[1] Although the ADC showed promising response rates, particularly in NaPi2b-high ovarian cancer patients, the duration of these responses was relatively short, and the primary endpoint of a statistically significant improvement in progression-free survival in the Phase II trial was not met.[8]

### Conclusion

**RG7167** (lifastuzumab vedotin) represented a targeted therapeutic approach for NaPi2b-expressing solid tumors. Its development program provided valuable insights into the potential and challenges of ADCs in treating ovarian and non-small cell lung cancers. While the clinical development of **RG7167** was halted, the data generated from its preclinical and clinical studies contribute to the broader understanding of ADC development, target selection, and patient stratification in oncology.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. adcreview.com [adcreview.com]
- 2. Lifastuzumab Vedotin Overview Creative Biolabs [creativebiolabs.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. med.upenn.edu [med.upenn.edu]
- 5. research.monash.edu [research.monash.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase Ia Study of Anti-NaPi2b Antibody-Drug Conjugate Lifastuzumab Vedotin DNIB0600A in Patients with Non-Small Cell Lung Cancer and Platinum-Resistant Ovarian Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-NaPi2b antibody-drug conjugate lifastuzumab vedotin (DNIB0600A) compared with pegylated liposomal doxorubicin in patients with platinum-resistant ovarian cancer in a







randomized, open-label, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [RG7167 (Lifastuzumab Vedotin): A Technical Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193687#rg7167-discovery-and-developmenthistory]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com